molecular formula C14H18F3NO6S B3331546 (R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate CAS No. 843673-72-3

(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate

Cat. No. B3331546
CAS RN: 843673-72-3
M. Wt: 385.36 g/mol
InChI Key: OWWORAGXQBCTMD-UHFFFAOYSA-N
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Description

The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group is often used to protect amines from reacting during a chemical reaction .


Molecular Structure Analysis

The Boc group has the molecular formula C5H9O2 and a molar mass of 101.12376 g/mol . It consists of a carbonyl group (C=O) attached to an oxygen atom, which is in turn attached to a tert-butyl group (C(CH3)3) .


Chemical Reactions Analysis

Boc-protected amino acids can participate in various chemical reactions. For example, they can be used in the synthesis of dipeptides . The Boc group can also be removed via deprotection reactions .


Physical And Chemical Properties Analysis

The Boc group is a solid at room temperature . It is also stable under normal temperatures and pressures .

Scientific Research Applications

Stereocontrolled Synthesis

This compound is used in stereocontrolled synthesis processes. For example, it has been utilized in the stereoselective nucleophilic monofluoromethylation of (R)-(tert-butanesulfinyl)imines to afford alpha-monofluoromethylamines with high stereoselectivity. This process is crucial for the development of compounds with specific chiral configurations, which are essential in the pharmaceutical industry for creating drugs with desired efficacy and reduced side effects (Li et al., 2006).

Carbonic Anhydrase Inhibitors

The compound has also been explored in the synthesis of water-soluble, aminoacyl/dipeptidyl sulfonamides possessing long-lasting intraocular pressure-lowering properties. These compounds act as inhibitors of the enzyme carbonic anhydrase, which plays a critical role in the secretion of aqueous humor within the eye. This application is particularly relevant in the development of treatments for glaucoma (Scozzafava et al., 1999).

Radiosynthesis Applications

Another significant application involves the one-pot radiosynthesis of radiolabeled amino acids like O-[18F]fluoromethyl-D-tyrosine, which has shown high tumor uptake in medical imaging. The compound plays a role in the synthesis process by acting as a precursor, facilitating the introduction of [18F]fluoromethyl groups. This application is crucial for advancing diagnostic imaging techniques, particularly in oncology (Kim et al., 2018).

Mechanism of Action

The Boc group acts as a protecting group in organic synthesis. It prevents the amine it is attached to from reacting during a chemical reaction .

Safety and Hazards

The Boc group is generally safe to handle, but it can cause skin irritation and serious eye irritation . Therefore, it should be handled with care .

Future Directions

Boc-protected amino acids and their derivatives have wide applications in organic synthesis, particularly in the synthesis of peptides . Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amino acids .

properties

IUPAC Name

[4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO6S/c1-13(2,3)23-12(20)18-11(8-19)9-4-6-10(7-5-9)24-25(21,22)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWORAGXQBCTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-[1-(Boc-amino)-2-hydroxyethyl]phenyl Trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate
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(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate
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(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate
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(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate
Reactant of Route 6
(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate

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